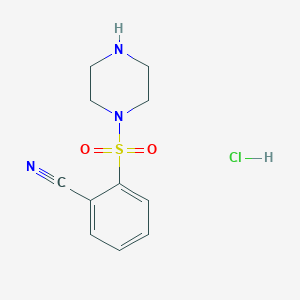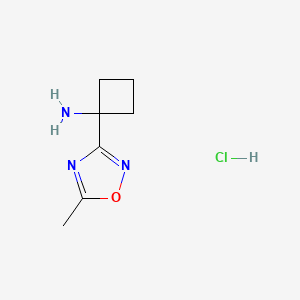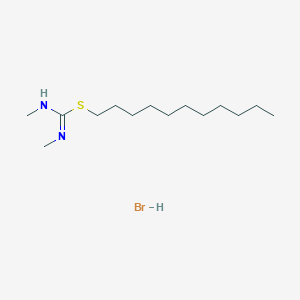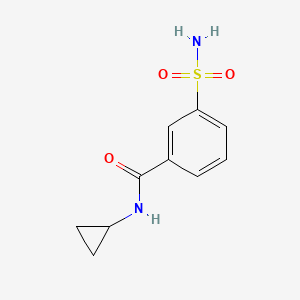
2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride
Vue d'ensemble
Description
2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride, abbreviated as 2-PBSN HCl, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water, alcohol, and chloroform, and is used in many areas of research, including organic synthesis, drug development, and biochemistry.
Applications De Recherche Scientifique
Inhibitors of Human Cancer Cell Proliferation
2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride derivatives have been studied for their potential in inhibiting human cancer cell proliferation. For instance, 1-benzhydryl-sulfonyl-piperazine derivatives have shown significant inhibitory activity against MDA-MB-231 breast cancer cell proliferation (Kumar et al., 2007).
Antagonists at Adenosine Receptors
These compounds have been utilized in the development of adenosine receptor antagonists. A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was synthesized and found to be effective A2B adenosine receptor antagonists with subnanomolar affinity (Borrmann et al., 2009).
Enzyme Inhibitory Activity
Research has also been focused on synthesizing derivatives for enzyme inhibitory activity. For example, 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were shown to have good inhibitory activity against acetyl- and butyrylcholinesterase, along with antibacterial properties (Hussain et al., 2017).
Anti-Hypertensive Drug Intermediates
Compounds related to 2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride have been used as intermediates in the synthesis of anti-hypertensive drugs, such as Doxazosin (Ramesh et al., 2006).
Antiproliferative Activity Against Cancer Cell Lines
Novel 1-benzhydrylpiperazine derivatives have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines, showcasing their potential in cancer treatment (Kumar et al., 2009).
Metabolism Study of Antidepressants
Studies on the oxidative metabolism of antidepressants like Lu AA21004, which contains a piperazine moiety, have provided insights into the enzymatic pathways involved in drug metabolism (Hvenegaard et al., 2012).
Antimicrobial and Antioxidant Activities
Research has also been conducted on the antimicrobial and antioxidant properties of certain 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, further expanding the scope of applications in medicine and pharmacology (Mallesha & Mohana, 2011).
Propriétés
IUPAC Name |
2-piperazin-1-ylsulfonylbenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S.ClH/c12-9-10-3-1-2-4-11(10)17(15,16)14-7-5-13-6-8-14;/h1-4,13H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVZTABTIPEZTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazine-1-sulfonyl)benzonitrile hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1372312.png)
![N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide](/img/structure/B1372313.png)


![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)


![3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B1372320.png)

![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)


![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)
